![molecular formula C19H23FN2O4S2 B4818117 N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-fluorobenzenesulfonamide](/img/structure/B4818117.png)
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-fluorobenzenesulfonamide
Descripción general
Descripción
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-fluorobenzenesulfonamide (known as BAY 43-9006) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Synthesized in the early 2000s, BAY 43-9006 has been extensively studied for its anti-cancer properties.
Mecanismo De Acción
BAY 43-9006 inhibits the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2. Raf-1 and B-Raf are involved in the regulation of the MAPK/ERK pathway, which is responsible for cell growth and differentiation. VEGFR-2 is involved in the regulation of angiogenesis, the process by which new blood vessels are formed. By inhibiting these kinases, BAY 43-9006 disrupts the signaling pathways that promote tumor growth and angiogenesis, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. In vitro studies have shown that BAY 43-9006 inhibits the growth of several cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. In vivo studies have shown that BAY 43-9006 inhibits tumor growth and angiogenesis in mouse models of cancer. BAY 43-9006 has also been shown to have anti-inflammatory effects in vitro, which may be beneficial in the treatment of diseases such as psoriasis and rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 43-9006 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a high binding affinity for its target kinases, making it a potent inhibitor. However, BAY 43-9006 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of BAY 43-9006. One area of research is the development of new analogs with improved solubility and bioavailability. Another area of research is the identification of new targets for BAY 43-9006. While BAY 43-9006 has been shown to be a potent inhibitor of Raf-1, B-Raf, and VEGFR-2, there may be other kinases that could be targeted for therapeutic benefit. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of BAY 43-9006 in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
BAY 43-9006 has been extensively studied for its anti-cancer properties. It has been found to inhibit the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2. These kinases are involved in the regulation of cellular processes such as cell growth, differentiation, and angiogenesis. By inhibiting these kinases, BAY 43-9006 has been shown to induce apoptosis (programmed cell death) in cancer cells. BAY 43-9006 has also been studied for its potential in the treatment of other diseases such as psoriasis, rheumatoid arthritis, and diabetic nephropathy.
Propiedades
IUPAC Name |
N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S2/c1-14-4-3-5-15(2)22(14)28(25,26)19-12-8-17(9-13-19)21-27(23,24)18-10-6-16(20)7-11-18/h6-15,21H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRROBCRJPJVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-2-[2-(4-fluorophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4818047.png)
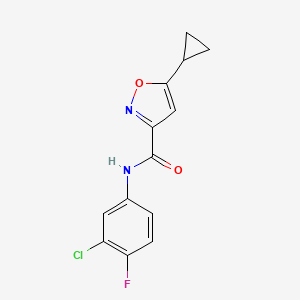
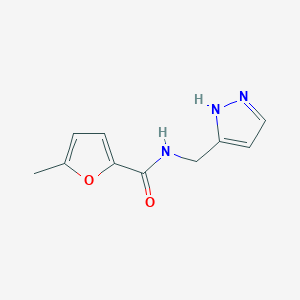

![1-(diphenylmethyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B4818067.png)
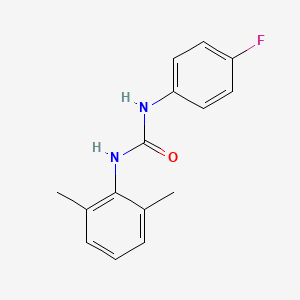
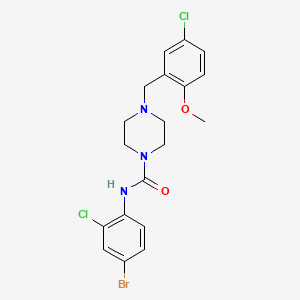
![5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4818083.png)
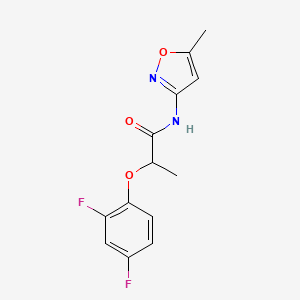
![N-isopropyl-N'-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4818103.png)
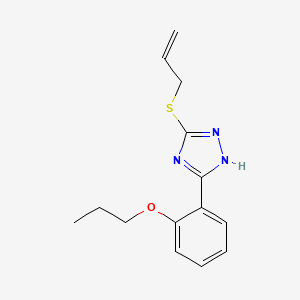
![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4818112.png)
![N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine](/img/structure/B4818125.png)
![N-{3-[(2-methylphenyl)amino]-3-oxopropyl}benzamide](/img/structure/B4818127.png)